methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclobutane ring substituted with an amino group and a carboxylate ester group, making it a valuable building block in the synthesis of various complex molecules.
Scientific Research Applications
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
The biochemical pathways affected by methyl (1R,2S)-2-aminocyclobutane-1-carboxylate are currently unknown . The compound may influence various pathways depending on its targets. Once these targets are identified, it will be possible to determine the affected pathways and their downstream effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH of the environment, the presence of other molecules, temperature, and more
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of cyclobutene derivatives, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under appropriate conditions.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S)-2-aminocyclopropane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXOVKGKHSNDO-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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